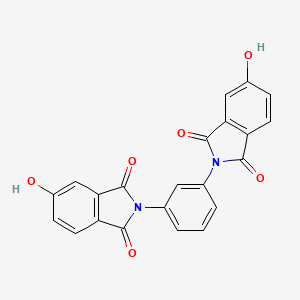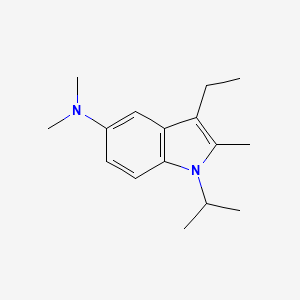![molecular formula C18H16O3S B14331543 6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one CAS No. 102285-67-6](/img/structure/B14331543.png)
6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with hydroxy, methyl, and phenylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one typically involves multi-step organic synthesis techniques. One common approach is the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the pyran ring. The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using thiophenol derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenylsulfanyl group may also play a role in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing one oxygen atom.
Flavonoids: A class of compounds with a similar pyran ring structure and known for their biological activities.
Pinacol Boronic Esters: Compounds with boronic ester groups that are valuable in organic synthesis.
Uniqueness
6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
102285-67-6 |
|---|---|
Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-6-(4-phenylsulfanylphenyl)-2H-pyran-5-one |
InChI |
InChI=1S/C18H16O3S/c1-18(16(19)11-12-17(20)21-18)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-12,17,20H,1H3 |
InChI Key |
BDFXTPRIYYOAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CC(O1)O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
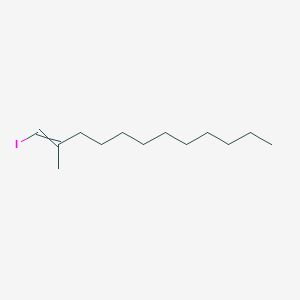
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
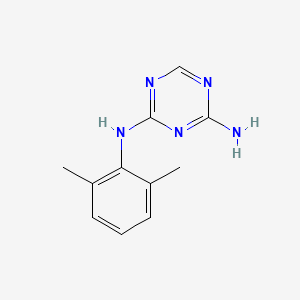
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
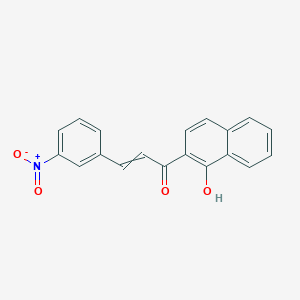
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
